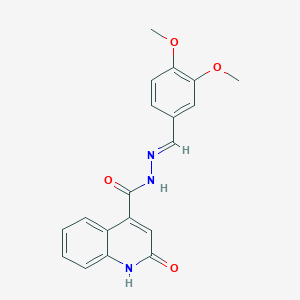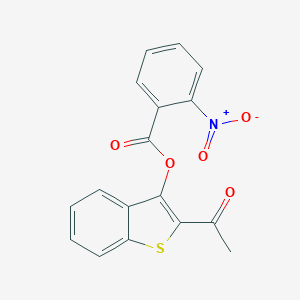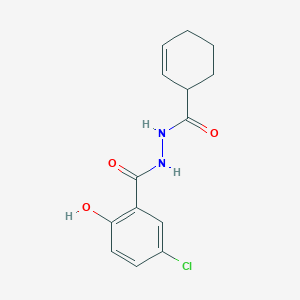![molecular formula C29H27NO B378587 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine CAS No. 5546-72-5](/img/structure/B378587.png)
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is a complex organic compound with a unique structure that combines a chromenyl group with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the phenylethynyl group and finally the attachment of the piperidine ring. Key steps may include:
Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone derivative.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromenyl core.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromenyl core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylethynyl group or the chromenyl core.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs.
Aplicaciones Científicas De Investigación
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-pyrrolidine
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-morpholine
Comparison: Compared to its analogs, 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
5546-72-5 |
|---|---|
Fórmula molecular |
C29H27NO |
Peso molecular |
405.5g/mol |
Nombre IUPAC |
1-[3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine |
InChI |
InChI=1S/C29H27NO/c1-23-26(20-19-24-13-5-2-6-14-24)27-17-9-10-18-28(27)31-29(23,25-15-7-3-8-16-25)30-21-11-4-12-22-30/h2-3,5-10,13-18H,4,11-12,21-22H2,1H3 |
Clave InChI |
OBCSOQUJDREBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methylthio]-5-methoxy-1-methylbenzimidazole](/img/structure/B378504.png)
![butyl {[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B378506.png)



![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.4]non-3-en-1-yl]acetonitrile](/img/structure/B378516.png)
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B378517.png)
![Ethyl 4-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B378519.png)

![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B378526.png)
![2-(4-bromophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378528.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B378529.png)

![2-[(4-Bromobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378534.png)
